![molecular formula C23H22N2O4 B10805654 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide](/img/structure/B10805654.png)
3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups and a phenylmethylideneamino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the imine linkage.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine linkage play crucial roles in its binding affinity and reactivity with biological molecules. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzamide: A simpler analog with similar methoxy substitutions but lacking the imine linkage.
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Another derivative with an additional methoxy group on the phenyl ring.
3,4,5-Trimethoxy-N-p-tolylbenzamide: A related compound with a tolyl group instead of the phenylmethylideneamino group.
Uniqueness
3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide stands out due to its unique imine linkage and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H22N2O4 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-13-19(14-21(28-2)22(20)29-3)23(26)25-24-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b24-15- |
Clé InChI |
XEHNYVHIBMLVFH-IWIPYMOSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10805576.png)
![[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B10805584.png)
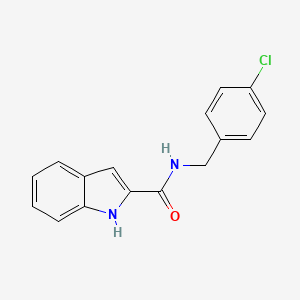
![1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B10805604.png)

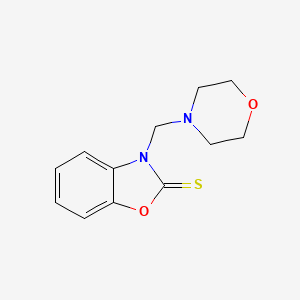
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10805633.png)
![N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10805639.png)
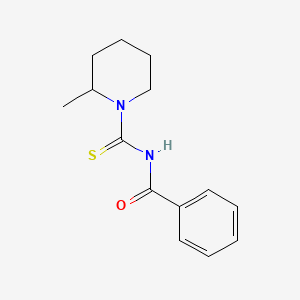
![2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B10805648.png)
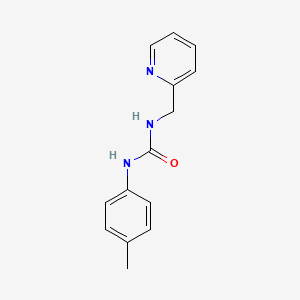
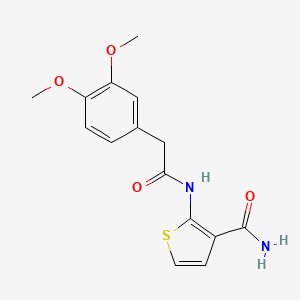
![1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10805664.png)
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide](/img/structure/B10805666.png)
